Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
CAS No.: 78790-83-7
Cat. No.: VC3801298
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate - 78790-83-7](/images/structure/VC3801298.png)
CAS No. | 78790-83-7 |
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Molecular Formula | C10H10N2O2S |
Molecular Weight | 222.27 g/mol |
IUPAC Name | ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3 |
Standard InChI Key | DFIKVPXLHNEQMU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N |
Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N |
Structural and Chemical Identity
Molecular Architecture
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate consists of a thieno[2,3-c]pyridine core, where a thiophene ring is fused to a pyridine ring at the 2,3- and c-positions. The molecule includes:
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An ethyl carboxylate group at position 2.
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An amino substituent at position 3.
The IUPAC name, ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, reflects this arrangement. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 78790-83-7 | |
Molecular Formula | C₁₀H₁₀N₂O₂S | |
Molecular Weight | 222.27 g/mol | |
SMILES | CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N | |
InChIKey | DFIKVPXLHNEQMU-UHFFFAOYSA-N |
The planar fused-ring system enhances π-π stacking potential, while the amino and ester groups offer sites for chemical modification .
Synthesis and Optimization
Key Synthetic Route
A validated synthesis involves a one-pot cyclization reaction:
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Reactants: 3-Bromoisonicotinonitrile (10.93 mmol) and ethyl 2-mercaptoacetate (10.93 mmol).
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Conditions: Dissolved in DMF with sodium ethanolate (10.93 mmol), stirred for 2 hours at room temperature .
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Workup: Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (1–5% MeOH/CH₂Cl₂).
Reaction Mechanism:
The process likely proceeds through nucleophilic aromatic substitution, where the thiolate anion attacks the brominated pyridine, followed by cyclization to form the thiophene ring .
Physicochemical Properties
Computed properties from PubChem highlight critical characteristics :
Property | Value |
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XLogP3 | 2.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Topological Polar Surface Area | 93.5 Ų |
Rotatable Bond Count | 3 |
The moderate lipophilicity (XLogP3 = 2.3) suggests balanced solubility in aqueous and organic media, favorable for drug-like molecules. The high polar surface area (93.5 Ų) indicates potential for hydrogen bonding, impacting bioavailability .
Comparative Analysis with Structural Analogs
Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine
The ring fusion position critically influences properties:
Feature | Thieno[2,3-b]pyridine | Thieno[2,3-c]pyridine |
---|---|---|
Ring Fusion | Thiophene fused at 2,3-b position | Thiophene fused at 2,3-c position |
Bioactivity | Antitubercular (MIC: 1.56 µg/mL) | Limited data |
Synthetic Accessibility | Well-documented | Less explored |
The 2,3-b isomer’s antitubercular efficacy underscores the potential of the 2,3-c variant, pending targeted studies .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist.
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Synthetic Scalability: Industrial-scale production requires solvent optimization and cost analysis.
Recommended Studies
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In vitro screening against bacterial and fungal strains.
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Crystallography to resolve 3D structure and intermolecular interactions.
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QSAR Modeling to predict bioactivity based on substituent effects.
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